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molecular formula C6H4F2O B1294555 3,4-Difluorophenol CAS No. 2713-33-9

3,4-Difluorophenol

Cat. No. B1294555
M. Wt: 130.09 g/mol
InChI Key: BNPWVUJOPCGHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384967B2

Procedure details

2-(3,4-Difluorophenoxy)-5-fluoro-1-nitrobenzene (1.05 g, 78%) was prepared from 3,4-difluorophenol (0.72 g, 5.5 mmol) and 2,5-difluoro-1-nitrobenzene (0.8 g, 5.0 mmol) following the general procedure A. This compound was reduced to 2-(3,4-difluorophenoxy)-5-fluoroaniline (0.63 g, 68%) following the general procedure B. N-[2-(3,4-Difluorophenoxy)-5-fluorophenyl]-N′-(thiazol-2-yl)urea (132 mg, 72%) was prepared from 2-(3,4-difluorophenoxy)-5-fluoroaniline (120 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.63 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].F[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19].[F:21][C:22]1[CH:23]=[C:24]([CH:34]=[CH:35][C:36]=1[F:37])[O:25][C:26]1[CH:32]=[CH:31][C:30]([F:33])=[CH:29][C:27]=1[NH2:28].[NH2:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[O:9][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19].[F:21][C:22]1[CH:23]=[C:24]([CH:34]=[CH:35][C:36]=1[F:37])[O:25][C:26]1[CH:32]=[CH:31][C:30]([F:33])=[CH:29][C:27]=1[NH:28][C:4]([NH:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1)=[O:9]

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
0.8 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
Step Two
Name
Quantity
120 mg
Type
reactant
Smiles
FC=1C=C(OC2=C(N)C=C(C=C2)F)C=CC1F
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.63 g
Type
reactant
Smiles
FC=1C=C(OC2=C(N)C=C(C=C2)F)C=CC1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OC2=C(C=C(C=C2)F)[N+](=O)[O-])C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 78%
Name
Type
product
Smiles
FC=1C=C(OC2=C(C=C(C=C2)F)NC(=O)NC=2SC=CN2)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 132 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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